molecular formula C8H14Cl2N2S B13597217 [(4-Cyclopropyl-1,3-thiazol-5-yl)methyl](methyl)aminedihydrochloride

[(4-Cyclopropyl-1,3-thiazol-5-yl)methyl](methyl)aminedihydrochloride

Cat. No.: B13597217
M. Wt: 241.18 g/mol
InChI Key: BKXMSERXBKACFB-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

The synthesis of (4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and methylamine groups. One common synthetic route includes the reaction of a thioamide with an α-haloketone to form the thiazole ring. The cyclopropyl group can be introduced via a cyclopropanation reaction, and the methylamine group can be added through a nucleophilic substitution reaction .

Chemical Reactions Analysis

(4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

(4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

(4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

The uniqueness of (4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride lies in its specific structural features, such as the cyclopropyl and methylamine groups, which contribute to its distinct biological activities .

Properties

Molecular Formula

C8H14Cl2N2S

Molecular Weight

241.18 g/mol

IUPAC Name

1-(4-cyclopropyl-1,3-thiazol-5-yl)-N-methylmethanamine;dihydrochloride

InChI

InChI=1S/C8H12N2S.2ClH/c1-9-4-7-8(6-2-3-6)10-5-11-7;;/h5-6,9H,2-4H2,1H3;2*1H

InChI Key

BKXMSERXBKACFB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N=CS1)C2CC2.Cl.Cl

Origin of Product

United States

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